molecular formula C22H32N2O B080775 alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide CAS No. 14722-17-9

alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide

Cat. No. B080775
CAS RN: 14722-17-9
M. Wt: 340.5 g/mol
InChI Key: LIWOFFQGWFHCFW-UHFFFAOYSA-N
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Description

Alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide, also known as DMAA, is a synthetic compound that has been used as a dietary supplement and performance-enhancing drug. DMAA has been the subject of much controversy due to its potential health risks and legal status.

Mechanism Of Action

Alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide acts as a sympathomimetic drug by stimulating the release of norepinephrine and dopamine in the central nervous system. It also acts as a vasoconstrictor by binding to alpha-adrenergic receptors in blood vessels.

Biochemical And Physiological Effects

Alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide has been shown to increase heart rate, blood pressure, and metabolic rate. It also increases alertness and improves cognitive performance. However, alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide has been associated with adverse effects such as cardiovascular events, seizures, and death.

Advantages And Limitations For Lab Experiments

Alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide has been used as a tool to study the effects of sympathomimetic drugs on the central nervous system. However, its use in lab experiments is limited due to its potential health risks and legal status.

Future Directions

Future research on alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide should focus on its potential use as a model compound for the development of new drugs that target the adrenergic system. This could lead to the development of safer and more effective drugs for the treatment of cardiovascular and neurological disorders. Additionally, research should be conducted to better understand the adverse effects of alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide and to develop strategies for minimizing these risks.

Synthesis Methods

Alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide is synthesized by reacting 1-naphthaleneacetic acid with N,N-dimethylaminoethyl chloride to form 1-(3-(dimethylamino)propyl)naphthalene-2-carboxylic acid. This compound is then reacted with ethyl iodide and isopropylamine to form alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide.

Scientific Research Applications

Alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide has been used in scientific research as a tool to study the effects of sympathomimetic drugs on the central nervous system. It has also been used as a model compound for the development of new drugs that target the adrenergic system.

properties

CAS RN

14722-17-9

Product Name

alpha-(3-(Dimethylamino)propyl)-N-ethyl-alpha-isopropyl-1-naphthaleneacetamide

Molecular Formula

C22H32N2O

Molecular Weight

340.5 g/mol

IUPAC Name

5-(dimethylamino)-N-ethyl-2-naphthalen-1-yl-2-propan-2-ylpentanamide

InChI

InChI=1S/C22H32N2O/c1-6-23-21(25)22(17(2)3,15-10-16-24(4)5)20-14-9-12-18-11-7-8-13-19(18)20/h7-9,11-14,17H,6,10,15-16H2,1-5H3,(H,23,25)

InChI Key

LIWOFFQGWFHCFW-UHFFFAOYSA-N

SMILES

CCNC(=O)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C

Canonical SMILES

CCNC(=O)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C

synonyms

α-[3-(Dimethylamino)propyl]-N-ethyl-α-isopropyl-1-naphthaleneacetamide

Origin of Product

United States

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